molecular formula C11H8N2S B1273730 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 844891-06-1

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Cat. No. B1273730
M. Wt: 200.26 g/mol
InChI Key: GTYJGNFTLCURAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was performed by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another study reported the synthesis of a benzo[d]thiazole derivative by characterizing it with spectroscopic methods and X-ray diffraction, indicating the versatility of synthetic approaches for such compounds . These methods could potentially be adapted for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. For example, the crystal structure of a benzo[d]thiazole derivative was determined and optimized using density functional theory (DFT) calculations, which showed good agreement with experimental data . Similarly, the crystal structure of another derivative was analyzed, revealing hydrogen-bonding properties and the potential for excited-state intramolecular proton transfer .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The paper describes the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into different heterocyclic compounds. Arylhydrazones derived from the same compound can undergo cyclocondensation to afford pyrazole derivatives . These reactions demonstrate the chemical versatility of thiazole derivatives and their potential for generating a wide array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the functional groups present. The thermal behavior of these compounds can be studied using TG/DTA analysis, as shown in the study of a benzo[d]thiazole derivative . The presence of various substituents on the thiazole ring can significantly influence the compound's properties, such as solubility, melting point, and reactivity. The intermolecular forces, such as hydrogen bonding and π-π interactions, play a crucial role in the solid-state structure and properties of these compounds .

Scientific Research Applications

Photophysics and Fluorescence Quenching Studies

In the field of photophysics, a study by Yenilmez, Sevim, and Bayır (2013) focused on the synthesis of novel metallo-phthalocyanines bearing thiazole groups. These compounds, including variants of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, demonstrated significant properties in electronic absorption and fluorescence quantum yield. The study highlighted their potential in fluorescence quenching studies with benzoquinone (Yenilmez, Sevim, & Bayır, 2013).

Antitumor Activity and DNA Binding

Bera et al. (2021) synthesized a complex with a tridentate NNN ligand, including a thiazole-benzonitrile structure. This compound showed potential anticancer activity against human monocytic cells and exhibited intercalative DNA binding modes, indicating its relevance in cancer research (Bera et al., 2021).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Smelcerovic et al. (2015) investigated thiazol-4-ones for their inhibitory activity against xanthine oxidase and their anti-inflammatory response. A derivative, closely related to 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, showed potent effects, suggesting its potential application in treating conditions like gout or inflammation (Smelcerovic et al., 2015).

Antimicrobial Activity

In a study by Shanmugapriya et al. (2021), a compound structurally similar to 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile demonstrated antimicrobial activity. This compound, evaluated against various bacteria and fungi, showed potential as an antimicrobial agent (Shanmugapriya et al., 2021).

properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYJGNFTLCURAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383647
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

CAS RN

844891-06-1
Record name 3-(2-Methyl-4-thiazolyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.